5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound. The presence of fluorine in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific research fields. The oxadiazole ring is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoropropan-2-yl hydrazine with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various targets. The oxadiazole ring’s stability also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluoropropan-2-yl)nicotinic acid
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
Uniqueness
5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts stability and versatility in chemical reactions.
Properties
Molecular Formula |
C6H7FN2O3 |
---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
5-(2-fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7FN2O3/c1-6(2,7)5-8-3(4(10)11)9-12-5/h1-2H3,(H,10,11) |
InChI Key |
HRUHRKXIAMLNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.